molecular formula C15H13NO3 B7462059 N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide

N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide

Cat. No. B7462059
M. Wt: 255.27 g/mol
InChI Key: CYMZZNBUDVVAAZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide, also known as PBF-509, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzofuran derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that it exerts its biological activities through the modulation of the immune system and the regulation of various signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the NF-κB signaling pathway. Additionally, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been found to reduce the levels of lipid peroxidation and to protect against oxidative stress. These effects make it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide in lab experiments is its ability to exhibit various biological activities. This makes it a versatile compound that can be used in a wide range of studies. Additionally, its synthesis method yields high purity and good yields of the product, making it easy to obtain. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can cause liver damage and renal toxicity at high doses, which should be taken into consideration while designing experiments.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that it can inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, its anxiolytic and antidepressant-like effects make it a potential candidate for the treatment of mental disorders. Further studies are needed to explore its mechanisms of action and potential applications in the field of medicine.
Conclusion
In conclusion, N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide is a promising compound with various biological activities. Its synthesis method yields high purity and good yields of the product, making it easy to obtain. It has been found to exhibit anti-inflammatory, antinociceptive, antitumor, anxiolytic, and antidepressant-like effects, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, its potential toxicity should be taken into consideration while designing experiments. Further studies are needed to explore its mechanisms of action and potential applications in the field of medicine.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide involves the reaction of 2-furancarboxaldehyde with N-methylanthranilic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with ammonium hydroxide to obtain the final compound. This method has been reported to yield high purity and good yields of the product.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide has been found to exhibit various biological activities, making it a potential candidate for scientific research. It has been reported to possess anti-inflammatory, antinociceptive, and antitumor properties. Additionally, it has been found to exhibit anxiolytic and antidepressant-like effects in animal models. These properties make it a promising compound for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16(10-12-6-4-8-18-12)15(17)14-9-11-5-2-3-7-13(11)19-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMZZNBUDVVAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-methyl-1-benzofuran-2-carboxamide

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